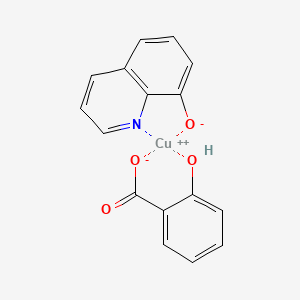
Copper, (8-quinolinolato)(salicylato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper, (8-quinolinolato)(salicylato)- typically involves the reaction of copper salts with 8-quinolinol and salicylic acid. One common method involves dissolving copper(II) sulfate in water and then adding 8-quinolinol and salicylic acid under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex .
Industrial Production Methods
Industrial production of copper, (8-quinolinolato)(salicylato)- often involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Copper, (8-quinolinolato)(salicylato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of copper oxides.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The ligands (8-quinolinol and salicylic acid) can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O).
Reduction: Reduced copper complexes.
Substitution: New coordination compounds with different ligands
Applications De Recherche Scientifique
Copper, (8-quinolinolato)(salicylato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its antimicrobial properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: Used as a wood preservative to prevent fungal growth and decay.
Mécanisme D'action
The mechanism of action of copper, (8-quinolinolato)(salicylato)- involves the interaction of copper ions with biological molecules. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to the inhibition of their functions. In particular, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper 8-quinolinolate: Similar in structure but lacks the salicylate ligand.
Copper salicylate: Contains only the salicylate ligand without the 8-quinolinol component
Uniqueness
Copper, (8-quinolinolato)(salicylato)- is unique due to the presence of both 8-quinolinol and salicylic acid ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the compound’s stability and reactivity, making it more effective in various applications compared to its individual components .
Propriétés
Formule moléculaire |
C16H11CuNO4 |
|---|---|
Poids moléculaire |
344.81 g/mol |
Nom IUPAC |
copper;2-hydroxybenzoate;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10);/q;;+2/p-2 |
Clé InChI |
KJJCCPMNVQVZHD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



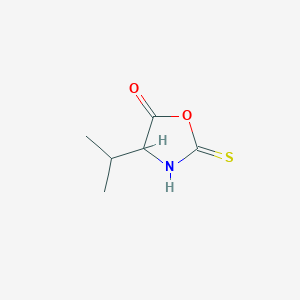
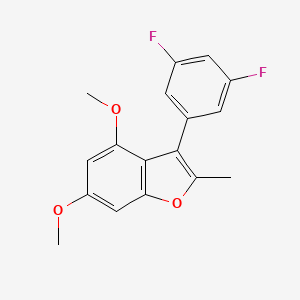
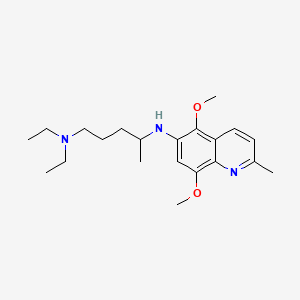
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
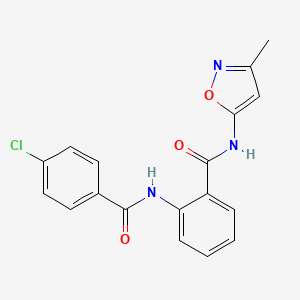
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
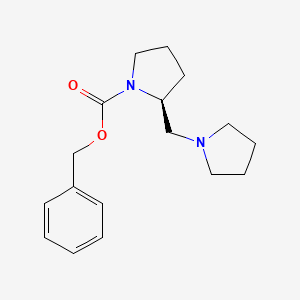
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
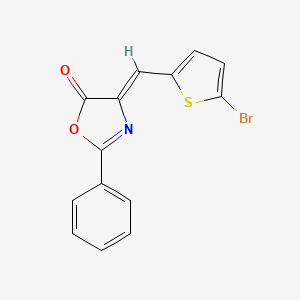
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)

![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)
